4-Methoxybenzoic Acid

Description

This compound has been reported in Rhododendron dauricum, Aconitum forrestii, and other organisms with data available.

Anisic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

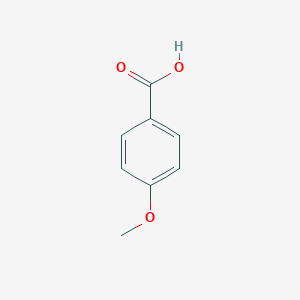

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate) | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059205 | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol) | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-09-4, 1335-08-6 | |

| Record name | 4-Methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SB6Y7DMM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybenzoic Acid

This technical guide provides a comprehensive overview of 4-Methoxybenzoic acid, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity

The systematic IUPAC name for this compound is This compound .[1] It is a benzoic acid derivative with a methoxy group substituted at the para (C4) position of the benzene ring.[1][2]

Common synonyms for this compound include:

Physicochemical Properties

This compound is a white crystalline solid that is found naturally in anise. It is characterized by its antiseptic properties and has a sweet flavor. The compound is insoluble in cold water but soluble in boiling water, alcohols, ether, and ethyl acetate. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Melting Point | 182-185 °C | |

| Boiling Point | 275 °C | |

| Density | 1.385 g/cm³ | |

| Water Solubility | 0.3 g/L (at 20°C) | |

| pKa (Strongest Acidic) | 4.37 | |

| CAS Number | 100-09-4 |

Experimental Protocols

This compound serves as a key intermediate in the synthesis of more complex organic compounds, including pharmaceuticals like analgesics. Several methods for its synthesis have been documented.

This process involves the conversion of anethole (1-methoxy-4-(1-propenyl) benzene), which can be sourced from plant material, into this compound.

Methodology:

-

Ozonide Formation: Anethole is converted into its ozonide at temperatures between -30°C and +30°C.

-

Oxidation: The resulting ozonide is then oxidized using an alkaline hydrogen peroxide solution. This is achieved by mixing the ozonide with the alkaline hydrogen peroxide solution and subsequently adding this mixture to a 1-25% aqueous sodium hydroxide solution maintained at a temperature between 30°C and 105°C (preferably 60-80°C).

-

Precipitation and Isolation: The this compound is precipitated from the alkaline reaction mixture by adding a mineral acid, such as sulfuric or phosphoric acid, to adjust the pH to a range of 3-6.

-

Purification: The precipitate is isolated via filtration. Traces of aldehydes or other by-products can be removed by treating the solution with activated carbon.

This process typically yields this compound in the range of 70% to 80% of the theoretical maximum.

This method describes the synthesis of this compound from p-anisaldehyde using a water-soluble photosensitizer.

Methodology:

-

Reaction Setup: In a test tube, combine 5 × 10⁻⁴ mol of p-anisaldehyde and 8 × 10⁻⁶ mol of (3,10,17,24-tetrasulfophthalocyaninato)cobalt(II) as the photosensitizer. Add 7.5 ml of acetonitrile and 7.5 ml of water to the mixture.

-

Irradiation: Irradiate the sample with visible light (e.g., 288 power LED lamps) for 150 hours at room temperature. Throughout the irradiation, bubble air through the mixture at a rate of 20 cm³ min⁻¹. The reaction vessel should be cooled to prevent solvent evaporation.

-

Product Isolation: After the reaction is complete, remove the solvent under vacuum.

-

Purification: Separate the resulting residue using column chromatography on silica gel with a mobile phase of n-hexane/EtOAc (13:1) to yield the pure carboxylic acid product.

Biological Activity and Metabolic Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiseptic properties. It is also used as a preservative in cosmetics and a flavoring agent in the food industry.

One of the key metabolic pathways for this compound in biological systems is its demethylation by cytochrome P450 enzymes. Specifically, the enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to efficiently catalyze the oxidative removal of the methoxy group. This process is significant as it converts this compound into 4-hydroxybenzoic acid, a compound with its own distinct biological activities.

Caption: Metabolic demethylation of this compound.

This enzymatic conversion is a critical step in the metabolism of this compound and highlights the role of cytochrome P450 enzymes in modifying xenobiotic compounds. The substrate, this compound, binds to the active site of the CYP199A4 enzyme, where the methoxy group is positioned for demethylation. This interaction is facilitated by hydrophobic interactions between the benzene ring and phenylalanine residues, as well as interactions between the carboxylate group and polar amino acids in the enzyme's active site.

References

An In-depth Technical Guide to the Physical and Chemical Properties of p-Anisic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid, also known as 4-methoxybenzoic acid or draconic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₃.[1][2] It is a white crystalline solid that is found naturally in anise and other plants.[1][3] This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, fragrances, and dyes.[4] Furthermore, p-anisic acid exhibits a range of biological activities, including antiseptic, anti-inflammatory, antioxidant, and tyrosinase inhibitory properties, making it a compound of interest in drug development and cosmetic science.

This technical guide provides a comprehensive overview of the core physical and chemical properties of p-anisic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Physical Properties

p-Anisic acid is a white crystalline solid at room temperature, often appearing as colorless needles. It possesses a faint, sweet aromatic odor.

Quantitative Physical Data

The key physical properties of p-anisic acid are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Melting Point | 182-186 °C (359.6-366.8 °F; 455.15-459.15 K) | |

| Boiling Point | 275-280 °C (527-536 °F; 548.15-553.15 K) | |

| Density | 1.385 g/cm³ | |

| pKa | 4.47 | |

| Appearance | White crystalline solid (needles) |

Solubility

The solubility of p-anisic acid is a critical parameter for its application in various experimental and industrial settings. It is sparingly soluble in water but shows good solubility in a range of organic solvents.

| Solvent | Solubility | References |

| Water | 0.3 g/L at 20°C (1 part per 2500) | |

| Hot Water | Slightly more soluble than in cold water | |

| Ethanol | Highly soluble | |

| Ether | Soluble | |

| Chloroform | Soluble | |

| Ethyl Acetate | Soluble |

Chemical Properties and Reactivity

The chemical behavior of p-anisic acid is dictated by its two primary functional groups: the carboxylic acid and the methoxy-substituted benzene ring.

Acidity

As a carboxylic acid, p-anisic acid is a weak acid with a pKa of 4.47. It can react with bases to form the corresponding carboxylate salt.

Esterification

The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form esters. This is a common reaction used to modify the properties of p-anisic acid for various applications.

Reactions of the Aromatic Ring

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. However, the carboxylic acid group is a deactivating, meta-directing group. The interplay of these two groups influences the regioselectivity of reactions on the benzene ring.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of p-anisic acid.

Infrared (IR) Spectroscopy

The IR spectrum of p-anisic acid shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and various C-H and C=C vibrations of the aromatic ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1605, 1580, 1510 | C=C stretch (aromatic ring) |

| ~1250 | Asymmetric C-O-C stretch (ether) |

| ~1030 | Symmetric C-O-C stretch (ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| 8.08 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| 6.95 | Doublet | 2H | Aromatic H (ortho to -OCH₃) |

| 3.88 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~164 | Aromatic C-OCH₃ |

| ~132 | Aromatic C-H (ortho to -COOH) |

| ~123 | Aromatic C-COOH |

| ~114 | Aromatic C-H (ortho to -OCH₃) |

| ~55 | -OCH₃ |

Mass Spectrometry (MS)

The mass spectrum of p-anisic acid shows a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns can provide further structural information.

| m/z | Assignment |

| 152 | [M]⁺ |

| 137 | [M - CH₃]⁺ |

| 109 | [M - COOH]⁺ |

| 92 | [M - COOH - OH]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the physical and chemical properties of p-anisic acid.

Determination of Melting Point

Objective: To determine the melting point range of a solid sample of p-anisic acid.

Materials:

-

p-Anisic acid sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Ensure the p-anisic acid sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point of p-anisic acid (around 180 °C). A faster heating rate can be used initially to reach a temperature about 15-20 °C below the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

The recorded temperature range is the melting point of the sample. For pure p-anisic acid, this range should be narrow (within 1-2 °C).

Determination of Solubility

Objective: To quantitatively determine the solubility of p-anisic acid in a specific solvent at a given temperature using the shake-flask method.

Materials:

-

p-Anisic acid

-

Selected solvent (e.g., water, ethanol)

-

Screw-cap vials or flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of p-anisic acid to a known volume of the solvent in a screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of p-anisic acid in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution, which represents the solubility of p-anisic acid in that solvent at the specified temperature.

Spectroscopic Analysis

Objective: To obtain the IR spectrum of a solid sample of p-anisic acid.

Method: KBr Pellet Method

Materials:

-

p-Anisic acid (finely powdered)

-

Potassium bromide (KBr), IR grade, dried

-

Mortar and pestle (agate or mullite)

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Weigh approximately 1-2 mg of the p-anisic acid sample and 100-200 mg of dry KBr.

-

Grind the KBr in a mortar to a fine powder.

-

Add the p-anisic acid to the KBr in the mortar and mix thoroughly by grinding until a homogenous, fine powder is obtained.

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Objective: To obtain ¹H and ¹³C NMR spectra of p-anisic acid.

Materials:

-

p-Anisic acid

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Weigh approximately 5-10 mg of p-anisic acid for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be used if necessary.

-

Transfer the solution into an NMR tube using a pipette.

-

Place the NMR tube in the spinner turbine and insert it into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Objective: To obtain the mass spectrum of p-anisic acid.

Method: Electron Ionization (EI)

Materials:

-

p-Anisic acid

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Microsyringe

-

Mass spectrometer with a direct insertion probe or coupled to a gas chromatograph (GC-MS)

Procedure:

-

Dissolve a small amount of p-anisic acid in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube which is then inserted into the ion source and heated. For GC-MS, the solution is injected into the gas chromatograph.

-

The sample is vaporized and then ionized in the ion source using a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

Synthesis and Reactivity

Synthesis of p-Anisic Acid

A common laboratory and industrial synthesis of p-anisic acid involves the oxidation of p-methoxytoluene.

References

An In-depth Technical Guide to 4-Methoxybenzoic Acid (CAS No. 100-09-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzoic acid, also known as p-anisic acid, is a versatile organic compound with the CAS number 100-09-4. It is a white crystalline solid that serves as a key intermediate in the synthesis of a wide array of organic molecules.[1][2] Its applications span across pharmaceuticals, cosmetics, the food industry, and material science, owing to its unique chemical properties and biological activities.[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectral properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological significance with a focus on relevant signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams.

Physicochemical and Spectral Properties

This compound is a stable compound, though incompatible with strong oxidizing agents.[4] Its properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 182-185 °C | |

| Boiling Point | 275 °C | |

| Density | 1.385 g/cm³ | |

| pKa | 4.47 | |

| Solubility | Sparingly soluble in cold water; soluble in ethanol, ether, and ethyl acetate. |

Table 2: Spectral Data for this compound

| Spectrum Type | Peak Assignments | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 12.7 (s, 1H, -COOH), δ 7.93 (d, 2H, Ar-H), δ 7.04 (d, 2H, Ar-H), δ 3.84 (s, 3H, -OCH₃) | |

| ¹³C NMR | Data not explicitly found with peak assignments | |

| IR (KBr) | Broad absorption between 3500-2500 cm⁻¹ (O-H stretch of carboxylic acid), ~1700 cm⁻¹ (C=O stretch) | |

| UV-Vis (in Ethanol) | λmax ~256 nm |

Synthesis and Purification

Several methods are employed for the synthesis of this compound, with the most common being the oxidation of p-methoxytoluene or anethole, and the methylation of 4-hydroxybenzoic acid.

Synthesis from p-Methoxytoluene

The oxidation of p-methoxytoluene is a widely used industrial method.

Materials:

-

p-Methoxytoluene

-

Cobalt (II) acetate

-

Manganese (II) acetate

-

Sodium bromide

-

Acetic acid

-

Oxygen gas

Procedure:

-

In a high-pressure reactor, combine p-methoxytoluene, cobalt (II) acetate, manganese (II) acetate, and sodium bromide in acetic acid.

-

Pressurize the reactor with oxygen.

-

Heat the mixture to approximately 150-200°C.

-

Maintain the reaction for several hours with vigorous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration and wash with cold acetic acid and then water.

-

Dry the product under vacuum.

A detailed experimental protocol with precise quantities and yields was not available in the search results. The above is a generalized procedure based on descriptions of the process.

Synthesis from Anethole

Anethole, a natural product, can be oxidized to this compound, often via an ozonolysis reaction.

Materials:

-

Anethole (1-methoxy-4-(1-propenyl)benzene)

-

Solvent (e.g., ethanol)

-

Ozone

-

Hydrogen peroxide (alkaline solution)

-

Sodium hydroxide solution (1-25%)

-

Mineral acid (e.g., sulfuric acid)

-

Activated carbon (optional)

Procedure:

-

Dissolve anethole in a suitable solvent like ethanol in a reaction vessel equipped with a gas inlet.

-

Cool the solution to between -30°C and +30°C.

-

Bubble ozone gas through the solution until the anethole is consumed, forming the ozonide.

-

Prepare a mixture of the ozonide and an alkaline hydrogen peroxide solution.

-

Add this mixture to a warm (60-80°C) aqueous sodium hydroxide solution.

-

Stir the reaction mixture until the oxidation is complete.

-

(Optional) Treat the reaction mixture with activated carbon to remove impurities.

-

Cool the mixture and acidify with a mineral acid to a pH of 3-6 to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry.

Synthesis by Methylation of 4-Hydroxybenzoic Acid

This method involves the selective methylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid.

Materials:

-

4-Hydroxybenzoic acid

-

Sodium hydroxide

-

Dimethyl sulfate

-

Water

Procedure:

-

In a reaction flask, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide. A molar ratio of approximately 2.5 moles of NaOH per mole of 4-hydroxybenzoic acid is used to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

-

With vigorous stirring, add dimethyl sulfate (approximately 1 mole per mole of 4-hydroxybenzoic acid) dropwise, maintaining the temperature below 40°C.

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

The phenolate, being more nucleophilic than the carboxylate, will preferentially react with the dimethyl sulfate.

-

Acidify the reaction mixture to precipitate the this compound.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

Purification by Recrystallization

Recrystallization is a standard method for purifying crude this compound.

Materials:

-

Crude this compound

-

Solvent (e.g., ethanol-water mixture or hot water)

-

Activated charcoal (optional)

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., hot water).

-

Heat the mixture on a hot plate until the solid dissolves completely. Add more hot solvent in small portions if necessary.

-

If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form large, pure crystals.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals, for example, by air drying or in a desiccator.

Biological Activity and Mechanisms of Action

This compound and its derivatives exhibit a range of biological activities, including anti-inflammatory, antioxidant, and tyrosinase inhibitory effects.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are not extensively detailed in the provided search results, its structural similarity to other benzoic acid derivatives, such as salicylic acid (the active metabolite of aspirin), suggests a potential role in modulating inflammatory pathways. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. Some benzoic acid analogues have been shown to be dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX).

Antioxidant Activity

This compound has been noted for its antioxidant properties. The antioxidant capacity can be assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid (as a positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare a series of dilutions of this compound in the same solvent.

-

In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of each dilution of the this compound solution.

-

Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Tyrosinase Inhibition

This compound is a known inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.

| Compound | IC₅₀ Value | Comments | Reference(s) |

| This compound | 0.60 mM | Noncompetitive inhibitor of L-DOPA oxidation by tyrosinase. |

Signaling Pathway Modulation

While a specific signaling pathway directly modulated by this compound was not explicitly detailed in the search results, a derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cells. This pathway is crucial for cell proliferation and the inhibition of apoptosis. The inhibition of this pathway by HMBME leads to apoptosis in cancer cells. Given the structural similarity, it is plausible that this compound or its metabolites could interact with components of this or related signaling cascades.

Applications in Drug Development and Research

The diverse biological activities and its utility as a chemical intermediate make this compound a valuable compound in drug discovery and development.

-

Scaffold for Synthesis: Its structure serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.

-

Anti-cancer Research: Derivatives of this compound have shown potential in inhibiting the growth of cancer cells, warranting further investigation into its mechanism of action and that of related compounds.

-

Dermatological and Cosmetic Applications: Its tyrosinase inhibitory and antiseptic properties make it a candidate for use in skincare formulations aimed at hyperpigmentation and as a preservative.

-

Biochemical Probes: It has been used in studies of electron transfer processes, for example, in the study of cytochrome c oxidation and reduction.

Safety and Handling

This compound is generally considered to be of low hazard. However, it can cause skin and eye irritation upon contact. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a compound of significant interest to researchers and professionals in the chemical and biomedical sciences. Its well-defined physicochemical properties, established synthetic routes, and diverse biological activities make it a valuable tool in both fundamental research and applied drug development. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering a foundation for its effective and safe utilization in scientific and industrial settings. Further research into its specific molecular targets and mechanisms of action will undoubtedly continue to unveil new applications for this versatile molecule.

References

A Technical Guide to the Natural Sources of 4-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzoic acid, also known as p-anisic acid, is an aromatic carboxylic acid with a methoxy group at the para position. It is a compound of significant interest in various scientific fields due to its biological activities, including antiseptic, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, detailing its quantitative occurrence, experimental protocols for its extraction and analysis, and its biosynthetic and metabolic pathways.

Natural Occurrence of this compound

This compound is found in a variety of plant species, where it contributes to their aroma and defense mechanisms. It is also a metabolic byproduct of certain microorganisms. The primary botanical sources include anise (Pimpinella anisum), fennel (Foeniculum vulgare), tarragon (Artemisia dracunculus), and vanilla (Vanilla planifolia).[3][4][5]

Quantitative Data

The concentration of this compound in natural sources can vary significantly based on the plant species, geographical origin, cultivation conditions, and the part of the plant being analyzed. The following table summarizes available quantitative data from scientific literature.

| Natural Source | Plant Part | Compound | Concentration | Analytical Method | Reference |

| Vanilla planifolia (Cured Beans) | Bean | p-Hydroxybenzoic acid* | 0.38 ± 0.05 g/100 g dry matter | HPLC | |

| Foeniculum vulgare (Fennel) | Seed | Benzaldehyde, 4-methoxy-** | 8.01% of methanolic extract | GC-MS | |

| Rosaceae Family Plants*** | Leaf | p-Anisic acid | 0.334–3.442 mg/g dry weight | Not Specified | |

| Pimpinella anisum (Anise) | Seed | 4-(β-d-glucopyranosyloxy) benzoic acid**** | Present | Not Specified |

Note: Data for p-hydroxybenzoic acid is provided as a related compound found in vanilla; specific quantitative data for this compound was not available in the cited literature. **Note: This compound is listed as "Benzaldehyde, 4-methoxy-" in the source, which may be a typographical error for this compound given the context of other identified phenolic acids. ***Note: Tarragon (Artemisia dracunculus) belongs to the Asteraceae family, not Rosaceae. This data provides a general range for p-anisic acid in a different plant family. ****Note: This is a glycoside of a related benzoic acid, indicating the presence of similar structures in anise.

Experimental Protocols

The extraction and quantification of this compound from natural sources are critical for research and development. The following sections detail generalized protocols for these procedures based on established scientific methodologies.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Phenolic Compounds

This protocol describes a general procedure for the extraction of this compound and other phenolic compounds from plant materials using ultrasonic assistance.

Objective: To extract phenolic compounds, including this compound, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., anise seeds, fennel seeds, tarragon leaves)

-

Ethanol (70-80% aqueous solution)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper (e.g., Whatman No. 1)

Procedure:

-

Sample Preparation: Weigh approximately 10 g of the dried and finely powdered plant material.

-

Extraction:

-

Place the powdered sample in a flask and add 100 mL of the 70% ethanol solution (solid-to-liquid ratio of 1:10 g/mL).

-

Place the flask in an ultrasonic bath.

-

Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

-

Separation:

-

After sonication, centrifuge the mixture at approximately 4000 rpm for 15 minutes to pellet the solid material.

-

Decant the supernatant and filter it through filter paper to remove any remaining solid particles.

-

-

Concentration:

-

Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the solvent is removed.

-

-

Storage: Store the resulting crude extract at -20°C until further analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a plant extract using HPLC with a Diode Array Detector (DAD).

Objective: To separate and quantify this compound in a prepared plant extract.

Materials and Equipment:

-

HPLC system with a DAD or UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade), acidified with formic acid or acetic acid (e.g., to 0.1%)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

-

-

Sample Preparation:

-

Dissolve a known amount of the crude plant extract in the mobile phase to a suitable concentration (e.g., 10 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 254 nm).

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Signaling and Metabolic Pathways

Biosynthesis of this compound in Plants

This compound, like many other phenolic compounds in plants, is synthesized via the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of secondary metabolites.

Caption: Biosynthetic pathway of this compound in plants.

Microbial Degradation of this compound

Certain microorganisms can utilize this compound as a sole carbon and energy source. The degradation typically involves demethylation followed by aromatic ring cleavage.

Caption: Microbial degradation pathway of this compound.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Caption: Workflow for extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring phenolic compound found in several aromatic plants. While its presence is well-documented, quantitative data can be variable and requires standardized analytical methods for accurate comparison. The protocols and pathways detailed in this guide provide a foundational understanding for researchers and professionals in drug development to explore the potential of this bioactive molecule. Further research is warranted to fully elucidate the concentration of this compound in a wider range of natural sources and to explore its pharmacological applications.

References

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Artemisia dracunculus (Tarragon): A Review of Its Traditional Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB010587) - FooDB [foodb.ca]

A Comprehensive Technical Guide to the Solubility of 4-Methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-Methoxybenzoic acid (also known as p-anisic acid) in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical synthesis, cosmetics, and as an intermediate in the preparation of more complex organic molecules.[1][2] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and factors influencing solubility.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, its solubility increases with rising temperature. The following tables summarize the mole fraction solubility (x₁) of this compound in a range of pure organic solvents at various temperatures.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents (283.15 K to 328.15 K) [3]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol | Ethyl Formate | 1-Propyl Acetate | Isopropyl Acetate | n-Butyl Acetate | Acetone | 2-Butanone | Cyclohexanone | Toluene | Tetrahydrofuran |

| 283.15 | 0.0458 | 0.0398 | 0.0547 | 0.0336 | 0.0031 | 0.1285 | 0.1198 | 0.1265 | 0.1035 | 0.2185 | 0.2015 | 0.2198 | 0.0215 | 0.2854 |

| 288.15 | 0.0569 | 0.0491 | 0.0671 | 0.0415 | 0.0040 | 0.1512 | 0.1411 | 0.1498 | 0.1231 | 0.2541 | 0.2354 | 0.2587 | 0.0271 | 0.3298 |

| 293.15 | 0.0701 | 0.0602 | 0.0821 | 0.0511 | 0.0051 | 0.1769 | 0.1652 | 0.1762 | 0.1456 | 0.2952 | 0.2738 | 0.3021 | 0.0341 | 0.3795 |

| 298.15 | 0.0859 | 0.0736 | 0.1002 | 0.0626 | 0.0064 | 0.2061 | 0.1928 | 0.2065 | 0.1715 | 0.3421 | 0.3175 | 0.3512 | 0.0428 | 0.4351 |

| 303.15 | 0.1049 | 0.0898 | 0.1221 | 0.0766 | 0.0081 | 0.2393 | 0.2245 | 0.2411 | 0.2012 | 0.3956 | 0.3671 | 0.4067 | 0.0536 | 0.4968 |

| 308.15 | 0.1278 | 0.1093 | 0.1485 | 0.0936 | 0.0102 | 0.2771 | 0.2608 | 0.2805 | 0.2354 | 0.4561 | 0.4233 | 0.4695 | 0.0669 | 0.5644 |

| 313.15 | 0.1552 | 0.1327 | 0.1802 | 0.1141 | 0.0128 | 0.3199 | 0.3021 | 0.3253 | 0.2745 | 0.5235 | 0.4862 | 0.5398 | 0.0831 | 0.6375 |

| 318.15 | 0.1878 | 0.1607 | 0.2181 | 0.1388 | 0.0159 | 0.3683 | 0.3491 | 0.3761 | 0.3191 | 0.5978 | 0.5561 | 0.6179 | 0.1028 | 0.7151 |

| 323.15 | 0.2265 | 0.1941 | 0.2633 | 0.1685 | 0.0198 | 0.4228 | 0.4021 | 0.4334 | 0.3698 | 0.6785 | 0.6328 | 0.7038 | 0.1265 | 0.7961 |

| 328.15 | 0.2721 | 0.2338 | 0.3169 | 0.2040 | 0.0246 | 0.4839 | 0.4617 | 0.4978 | 0.4271 | 0.7651 | 0.7158 | 0.7968 | 0.1548 | 0.8789 |

Data sourced from Han, R., et al. (2024). Journal of Chemical & Engineering Data.[3]

Table 2: Mole Fraction Solubility (x₁) of this compound in Additional Solvents (273.15 K to 318.15 K)

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Benzene |

| 273.15 | 0.0286 | 0.0158 | 0.1872 | 0.1098 | 0.2154 | 0.1254 | 0.0189 | 0.0452 |

| 278.15 | 0.0352 | 0.0195 | 0.2201 | 0.1302 | 0.2511 | 0.1501 | 0.0235 | 0.0558 |

| 283.15 | 0.0431 | 0.0241 | 0.2578 | 0.1535 | 0.2918 | 0.1785 | 0.0292 | 0.0685 |

| 288.15 | 0.0526 | 0.0296 | 0.3011 | 0.1801 | 0.3382 | 0.2114 | 0.0362 | 0.0838 |

| 293.15 | 0.0641 | 0.0364 | 0.3506 | 0.2106 | 0.3911 | 0.2495 | 0.0448 | 0.1021 |

| 298.15 | 0.0781 | 0.0447 | 0.4072 | 0.2455 | 0.4512 | 0.2936 | 0.0553 | 0.1241 |

| 303.15 | 0.0949 | 0.0548 | 0.4715 | 0.2855 | 0.5193 | 0.3444 | 0.0681 | 0.1499 |

| 308.15 | 0.1152 | 0.0671 | 0.5442 | 0.3311 | 0.5961 | 0.4029 | 0.0836 | 0.1802 |

| 313.15 | 0.1396 | 0.0821 | 0.6261 | 0.3831 | 0.6823 | 0.4699 | 0.1023 | 0.2156 |

| 318.15 | 0.1689 | 0.1003 | 0.7179 | 0.4421 | 0.7785 | 0.5464 | 0.1248 | 0.2568 |

Data compiled from various sources, including Request PDF on ResearchGate.[4]

Experimental Protocols

The quantitative data presented in this guide were primarily determined using the static gravimetric method. This method is a reliable and straightforward technique for measuring the solubility of a solid in a liquid.

Static Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Apparatus and Materials:

-

Jacketed glass vessel (crystallizer) with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Weighing bottles or vials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

Procedure:

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath, and the temperature is set to the desired value. The system is allowed to equilibrate.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known mass of the organic solvent in the jacketed vessel. The amount of solid should be sufficient to ensure that a solid phase remains at equilibrium.

-

Equilibration: The mixture is continuously stirred for a sufficient period (typically several hours) to ensure that solid-liquid equilibrium is reached. Preliminary experiments are often conducted to determine the minimum time required for equilibration.

-

Sampling: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a period (e.g., 2 hours) to allow the undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent the transfer of any solid particles.

-

Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed weighing bottle. The total mass of the bottle and the saturated solution is recorded.

-

Solvent Evaporation: The weighing bottle containing the sample is placed in a drying oven. The temperature of the oven is set to a value that allows for the complete evaporation of the solvent without causing decomposition or sublimation of the this compound (e.g., 323 K or 50 °C). The sample is dried to a constant mass.

-

Calculation: The masses of the saturated solution and the dried solute (this compound) are used to calculate the mole fraction solubility (x₁) using the following equations:

-

m₁ = mass of this compound (solute)

-

m₂ = mass of the solvent

-

M₁ = molar mass of this compound (152.15 g/mol )

-

M₂ = molar mass of the solvent

n₁ (moles of solute) = m₁ / M₁ n₂ (moles of solvent) = m₂ / M₂ x₁ (mole fraction solubility) = n₁ / (n₁ + n₂)

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the sequential steps involved in the static gravimetric method for determining the solubility of this compound.

Factors Influencing the Solubility of this compound

While this compound does not have a defined signaling pathway in the context of its primary applications, its solubility is governed by a logical relationship between solute-solute, solute-solvent, and solvent-solvent interactions. This can be influenced by several factors as depicted below.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in various scientific and industrial applications. This guide has provided comprehensive quantitative data, a detailed experimental protocol for its determination, and logical diagrams to aid in understanding the experimental process and the factors governing solubility. The provided data indicates that solubility is highly dependent on the choice of solvent and temperature, with higher solubility generally observed in more polar aprotic solvents like acetone and tetrahydrofuran, and a consistent increase in solubility with temperature across all tested solvents. For researchers and professionals in drug development, this information is fundamental for tasks such as reaction solvent selection, crystallization process design, and formulation development.

References

Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methoxybenzoic acid, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

| Assignment | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| -COOH | ~12.7 | - |

| Ar-H (ortho to -COOH) | 7.93 | 8.07 |

| Ar-H (ortho to -OCH₃) | 7.03 | 6.95 |

| -OCH₃ | 3.84 | 3.88 |

Note: The chemical shift of the carboxylic acid proton can be broad and its position may vary depending on concentration and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |

| C=O | 167.5 |

| Ar-C (ipso, attached to -COOH) | 123.5 |

| Ar-C (ortho to -COOH) | 131.5 |

| Ar-C (ortho to -OCH₃) | 114.1 |

| Ar-C (ipso, attached to -OCH₃) | 163.2 |

| -OCH₃ | 55.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and methoxy groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic, -OCH₃) | 2840-2960 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1605, 1575, 1510 | Medium-Strong |

| C-O stretch (Carboxylic acid & Ether) | 1250-1300, 1025-1150 | Strong |

| O-H bend (Carboxylic acid) | 920-950 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 137 | ~50 | [M - CH₃]⁺ |

| 135 | ~90 | [M - OH]⁺ |

| 109 | ~15 | [M - COOH]⁺ |

| 92 | ~20 | [C₆H₄O]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR-IR), the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC.

-

Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: A mass analyzer, such as a quadrupole, separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

biological activity of 4-Methoxybenzoic acid and its derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Methoxybenzoic Acid and Its Derivatives

Executive Summary

This compound, also known as p-anisic acid, is a naturally occurring phenolic compound found in various plants, such as anise and fennel.[1] This white crystalline solid, along with its structurally diverse derivatives, has garnered significant attention in the scientific community for its wide spectrum of biological activities. These compounds serve as versatile scaffolds in medicinal chemistry, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the principal biological activities of this compound and its key derivatives, including their anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. For each major activity, this document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer and Cytotoxic Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting critical cell survival pathways and inducing apoptosis in various cancer cell lines.[2][3]

Mechanism of Action: Targeting the Akt/NFκB Signaling Pathway

A notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a curcumin analogue, has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway.[4] The serine/threonine kinase Akt is a central node in cell signaling that promotes cell survival and blocks apoptosis. Its activation leads to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of transcription factors like NF-κB, which further upregulates anti-apoptotic genes. HMBME has been found to induce apoptosis in cancer cells by disrupting this critical survival pathway.[4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7 (Breast) | ~10 µM (estimated) | |

| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 (Breast) | ~10 µM (estimated) | |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MDA-MB-468 (Breast) | ~10 µM (estimated) | |

| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MDA-MB-468 (Breast) | ~10 µM (estimated) | |

| Lysophosphatidylcholine with Veratric Acid | MV4-11 (Leukemia) | 9.5 µM | |

| Lysophosphatidylcholine with Veratric Acid | MCF-7 (Breast) | 20.7 µM | |

| Lysophosphatidylcholine with Veratric Acid | LoVo (Colon) | 14.3 µM |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed to evaluate the cytotoxic effects of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture until they reach the exponential growth phase.

-

Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound derivative) and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 5 mg/mL in PBS, diluted into the medium). Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.

-

Formazan Solubilization: Carefully discard the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 550-590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.

References

- 1. This compound – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]

- 2. Buy this compound | 100-09-4 [smolecule.com]

- 3. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxybenzoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Methoxybenzoic acid (p-Anisic acid), a compound widely used in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules. Adherence to rigorous safety protocols is essential when working with this chemical to ensure personnel safety and prevent environmental contamination. This document outlines the known hazards, exposure controls, and emergency procedures, supported by available toxicological data and experimental methodologies.

Chemical and Physical Properties

This compound is a white to light cream-colored crystalline solid.[1][2] It is characterized by its low water solubility and stability under normal laboratory conditions.[2][3] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Synonyms | p-Anisic acid, Draconic acid | [4] |

| CAS Number | 100-09-4 | |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Light cream powder/solid | |

| Odor | Odorless | |

| Melting Point | 181 - 186 °C (357.8 - 366.8 °F) | |

| Boiling Point | 275 °C (527 °F) at 760 mmHg | |

| Flash Point | 185 °C (365 °F) | |

| Solubility | Insoluble in cold water; soluble in alcohol, ether, and ethyl acetate. | |

| pH | 3-4 (saturated solution) | |

| Stability | Stable under normal conditions. |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to ingestion and irritation of the skin, eyes, and respiratory tract.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

-

Prevention: P261, P264, P280

-

Response: P305+P351+P338

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Toxicological studies have been conducted to determine the acute toxicity and irritation potential of this compound. A summary of the available quantitative data is presented in Table 2.

| Test | Species | Route | Result | Classification | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat (male) | Oral | > 5000 mg/kg | Not Classified | |

| Skin Irritation | Rabbit | Dermal | No skin irritation (24h) | Non-irritant | |

| Eye Irritation | Rabbit | Ocular | No eye irritation | Non-irritant | |

| Mutagenicity (Ames Test) | E. coli/S. typhimurium | In vitro | Negative | Non-mutagenic |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not always publicly available. However, the studies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of this compound was assessed in a limit test.

-

Objective: To determine the acute lethal dose (LD50) of a substance when administered orally.

-

Test System: Male Sprague-Dawley rats.

-

Methodology:

-

A single dose of 5000 mg/kg body weight was administered by oral gavage to a group of male rats.

-

The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

A gross necropsy was performed on all animals at the end of the observation period.

-

-

Results for this compound: No mortality or significant signs of toxicity were observed at the 5000 mg/kg dose level.

Dermal Irritation (OECD 404)

The potential of this compound to cause skin irritation was evaluated in rabbits.

-

Objective: To assess the potential of a substance to cause irritation or corrosion to the skin.

-

Test System: New Zealand White rabbits.

-

Methodology: